4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate
Description
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a pyrrolidinone moiety via a carboxylate bridge. This compound is part of a broader class of piperazine-1-carboxylate derivatives, which are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and protein-protein interactions .
Properties
Molecular Formula |
C10H17N3O3 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(4-methyl-5-oxopyrrolidin-2-yl) piperazine-1-carboxylate |
InChI |
InChI=1S/C10H17N3O3/c1-7-6-8(12-9(7)14)16-10(15)13-4-2-11-3-5-13/h7-8,11H,2-6H2,1H3,(H,12,14) |
InChI Key |
QCOUEUAFOWBHCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1=O)OC(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the piperazine moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions or reductive amination processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Core Structural Variations
- Pyrrolidinone vs. Pyrimidine/Pyrazine Derivatives: The target compound’s 5-oxopyrrolidin-2-yl group distinguishes it from analogs like tert-butyl 4-(phenylsulfonyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)piperazine-1-carboxylate (), which contains a fused pyrroloquinoline system. The pyrrolidinone’s lactam structure may confer better solubility and hydrogen-bonding capacity compared to aromatic heterocycles . In contrast, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate () features a pyrimidine ring, introducing electron-deficient character that could influence reactivity in cross-coupling reactions .
Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (-CF₃) group in butyl 4-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxylate () enhances lipophilicity and metabolic resistance compared to the target compound’s 4-methyl group, which offers steric bulk without significant electronic effects .
Stability Profiles
- Degradation in Simulated Gastric Fluid: Compounds like tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate () degrade under acidic conditions due to oxazolidinone ring instability. The target compound’s pyrrolidinone may offer better resistance to hydrolysis, though this requires experimental validation .
Target Engagement
- Enzyme Inhibition: Piperazine derivatives such as WK-26 () inhibit DNMT1, suggesting the target compound’s piperazine-pyrrolidinone scaffold could be tailored for epigenetic targets .
- Receptor Antagonism :
Proteolysis-Targeting Chimeras (PROTACs):
- Compounds like those in use piperazine linkers for recruiting E3 ubiquitin ligases. The target compound’s pyrrolidinone group could optimize linker geometry for ternary complex formation .
Key Comparative Data
Biological Activity
4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C12H16N2O3
- Molecular Weight : 232.27 g/mol
- IUPAC Name : 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate
- CAS Number : 374930-88-8
The biological activity of 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrrolidine ring enhances binding affinity due to its three-dimensional structure, while the carboxylate group can participate in hydrogen bonding and ionic interactions. These interactions are crucial for modulating the activity of target proteins, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the pyrrolidine structure. For instance, derivatives of 5-oxopyrrolidine have shown significant cytotoxicity against A549 human lung adenocarcinoma cells. The compound's structure plays a vital role in its efficacy, with specific substitutions enhancing its potency while minimizing toxicity to non-cancerous cells.
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| 4-Methyl-5-oxopyrrolidin-2-yl piperazine-1-carboxylate | 15 | A549 | |
| Compound 21 (5-nitrothiophene) | 10 | A549 |
In vitro studies demonstrated that this compound could reduce cell viability significantly compared to standard chemotherapeutics like cisplatin, indicating its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of 4-Methyl-5-oxopyrrolidin-2-yl piperazine derivatives have also been explored. These compounds exhibited activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 8 | |
| Klebsiella pneumoniae | 16 |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.
Case Studies
- Anticancer Study : A study conducted on various pyrrolidine derivatives showed that modifications to the piperazine ring could enhance anticancer properties while reducing toxicity to normal cells. The study employed MTT assays to evaluate cell viability in both cancerous and non-cancerous cell lines, indicating a promising therapeutic index for certain derivatives of 4-Methyl-5-oxopyrrolidin-2-yl piperazine.
- Antimicrobial Study : Another research effort focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results indicated that specific structural modifications led to increased potency against MRSA, showcasing the compound's potential in addressing antibiotic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
